6-Bromo-3-methyl-1,5-naphthyridin-2-amine
Overview
Description
6-Bromo-3-methyl-1,5-naphthyridin-2-amine (6-Br-MNA) is a synthetic compound that has been studied extensively in the scientific community for its potential applications in various fields. This compound is a heterocyclic amine that can be synthesized via a variety of methods, including the reaction of 6-bromo-3-methyl-1,5-naphthyridine with 2-aminoethanol. 6-Br-MNA has been studied for its possible uses in drug development, as a reagent in organic synthesis, and as a potential therapeutic agent.
Scientific Research Applications
Chemical Reactions and Intermediates
6-Bromo-3-methyl-1,5-naphthyridin-2-amine demonstrates interesting behaviors in chemical reactions, particularly involving aminations and rearrangements. When reacted with potassium amide in liquid ammonia, bromo-naphthyridines, like the compound , are converted into amino-naphthyridines. This process is understood to involve naphthyridyne intermediates, which are crucial for these reactions (Czuba, 2010). Additionally, the amination of 3-bromo-2-ethoxy-1,5-naphthyridine, a similar compound, produces only the corresponding amino derivative, further illustrating the specificity of these reactions (Czuba & Woźniak, 2010).
Synthesis and Derivatives
The compound and its derivatives have been a focus in the synthesis of new molecules. For instance, the synthesis of certain carbamate and amine derivatives of related naphthyridines has been explored due to their potent cytotoxicity and the challenges related to their water solubility (林昭蓉, 2006). Furthermore, room temperature, copper-catalyzed aminations of bromonaphthyridines with aqueous ammonia open up efficient pathways to obtain functional, nonsymmetric diamidonaphthyridines, highlighting the utility of these compounds in organic synthesis (Anderson et al., 2010).
Potential Pharmaceutical Applications
Some derivatives of bromo-naphthyridines have shown significant potential in pharmaceutical applications. For example, N4-substituted 7-bromo-1,5-naphthyridin-4-amines have demonstrated notable antimalarial activity, indicating the therapeutic relevance of these compounds (Barlin & Tan, 1985). This suggests the broader potential of 6-Bromo-3-methyl-1,5-naphthyridin-2-amine and its derivatives in medicinal chemistry.
Novel Synthetic Methods
Innovative methods for synthesizing naphthyridine derivatives are continually being developed. For instance, an eco-friendly, catalyst-free synthesis of naphthyridines in water has been reported, representing a significant advancement in the sustainable production of these compounds (Mukhopadhyay et al., 2011). Such methods are crucial for the efficient and environmentally responsible production of naphthyridine derivatives, including 6-Bromo-3-methyl-1,5-naphthyridin-2-amine.
properties
IUPAC Name |
6-bromo-3-methyl-1,5-naphthyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c1-5-4-7-6(13-9(5)11)2-3-8(10)12-7/h2-4H,1H3,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFLBOFHBHHBIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC(=N2)Br)N=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-methyl-1,5-naphthyridin-2-amine | |
CAS RN |
1049130-72-4 | |
Record name | 6-bromo-3-methyl-1,5-naphthyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.